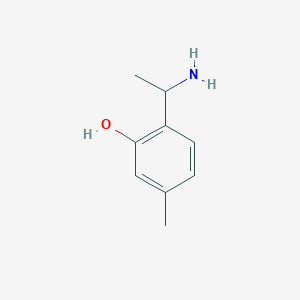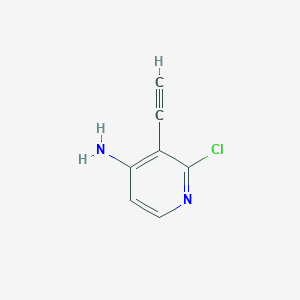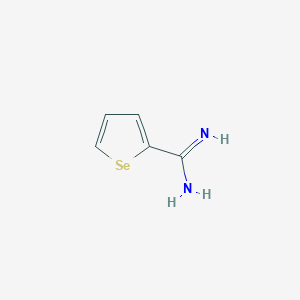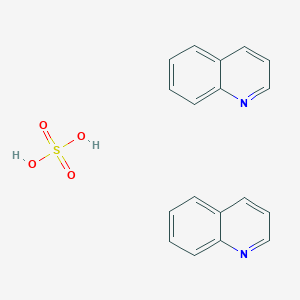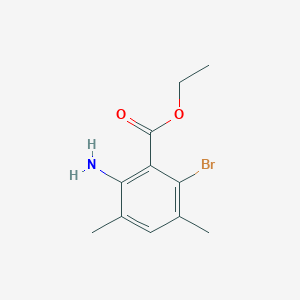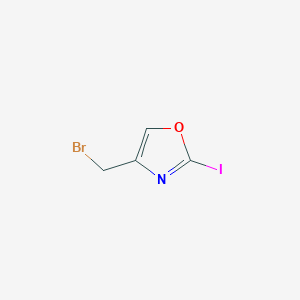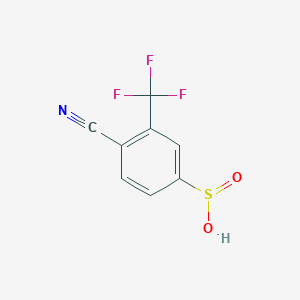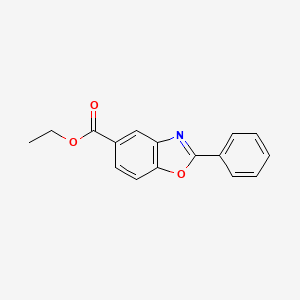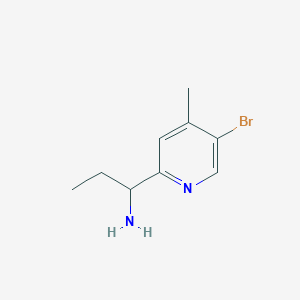![molecular formula C12H21NO2 B12967022 (1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane is a spirocyclic compound that features a unique structural motif. This compound is characterized by the presence of an allyloxy group attached to a spirocyclic framework, which includes an oxygen and nitrogen atom within the ring system. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the allyloxy group. One common synthetic route includes the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. For example, a precursor with an amine and an epoxide group can undergo cyclization in the presence of a base like sodium hydride to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. Catalysts may also be employed to improve the selectivity and rate of the cyclization reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a carbonyl compound.
Reduction: The nitrogen atom in the spirocyclic ring can be reduced to form secondary or tertiary amines.
Substitution: The allyloxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium iodide in polar aprotic solvents.
Major Products
Oxidation: Formation of epoxides or carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid and three-dimensional structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The allyloxy group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,5S)-1-((Methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
- (1S,5S)-1-((Ethoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
- (1S,5S)-1-((Propoxy)methyl)-6-oxa-9-azaspiro[4.5]decane
Uniqueness
(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also provides a rigid and three-dimensional framework that is not commonly found in other similar compounds, making it a valuable scaffold for drug design and material science applications.
Eigenschaften
Molekularformel |
C12H21NO2 |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
(4S,5S)-4-(prop-2-enoxymethyl)-6-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H21NO2/c1-2-7-14-9-11-4-3-5-12(11)10-13-6-8-15-12/h2,11,13H,1,3-10H2/t11-,12+/m0/s1 |
InChI-Schlüssel |
XZZPFMIDLBAUOW-NWDGAFQWSA-N |
Isomerische SMILES |
C=CCOC[C@@H]1CCC[C@@]12CNCCO2 |
Kanonische SMILES |
C=CCOCC1CCCC12CNCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


